PGD-M-13C3 -

PGD-M-13C3

Catalog Number: EVT-1505733
CAS Number:
Molecular Formula: C₁₃¹³C₃H₂₄O₇
Molecular Weight: 331.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The synthesis of PGD-M-13C3 typically involves advanced organic chemistry techniques, utilizing readily available precursors and reagents. The compound is often derived from amino acid derivatives, specifically those involving histidine, which can be modified to introduce the carbon-13 isotopes. Research indicates that the synthesis processes are designed to ensure high isotopic purity, making PGD-M-13C3 a valuable tool in biochemical research and metabolic studies .

Classification

PGD-M-13C3 is classified as a stable isotope-labeled compound. Isotope-labeled compounds are essential in various fields, including biochemistry, pharmacology, and environmental science, where they help in tracing the pathways of biological molecules and understanding complex biochemical systems.

Synthesis Analysis

Methods

The synthesis of PGD-M-13C3 involves several steps that can vary based on the desired purity and yield. A common method includes the use of high-performance liquid chromatography coupled with mass spectrometry for purification and analysis. The initial steps often involve the protection of functional groups followed by selective alkylation to introduce the carbon-13 label.

Technical Details

  1. Starting Materials: The synthesis typically begins with Nπ-methyl-D-histidine derivatives.
  2. Reagents: Common reagents include trifluoroacetic acid for deprotection steps and various solvents such as acetonitrile.
  3. Reaction Conditions: Reactions are often performed under inert atmospheres (e.g., argon) to prevent oxidation or other side reactions.
  4. Purification: After synthesis, the crude product is purified using column chromatography with appropriate solvent systems .
Molecular Structure Analysis

Structure

PGD-M-13C3 has a complex molecular structure characterized by its isotopic labeling at specific carbon positions. The incorporation of carbon-13 allows for distinct NMR signals, facilitating detailed structural analysis.

Data

The molecular formula of PGD-M-13C3 includes multiple carbon atoms, hydrogen atoms, nitrogen atoms, and oxygen atoms, with specific positions labeled with carbon-13 isotopes. Spectroscopic data such as NMR chemical shifts provide insights into the electronic environment surrounding these isotopes, aiding in structural elucidation .

Chemical Reactions Analysis

Reactions

PGD-M-13C3 participates in various chemical reactions typical for amino acid derivatives. These reactions may include:

  1. Acylation: Introduction of acyl groups to enhance reactivity.
  2. Alkylation: Modification of nitrogen or oxygen functionalities to alter solubility or reactivity.
  3. Hydrolysis: Involves breaking down into simpler components under acidic or basic conditions.

Technical Details

The reactivity profile of PGD-M-13C3 is influenced by its functional groups and the presence of the carbon-13 label, which can affect reaction kinetics and mechanisms due to isotope effects .

Mechanism of Action

Process

The mechanism by which PGD-M-13C3 operates in biological systems involves its role as a tracer molecule. When introduced into metabolic pathways, it allows researchers to monitor the flow of metabolites through various biochemical processes.

Data

Isotope incorporation can enhance detection sensitivity in metabolic studies, providing quantitative data on substrate utilization rates and enzyme activity .

Physical and Chemical Properties Analysis

Physical Properties

PGD-M-13C3 is typically a solid at room temperature, exhibiting stability under standard laboratory conditions. Its melting point and solubility characteristics depend on its specific composition and functional groups.

Chemical Properties

  1. Stability: The compound is stable under neutral pH conditions but may undergo hydrolysis under extreme pH levels.
  2. Solubility: Soluble in polar solvents such as water and methanol due to its polar functional groups.

Relevant data from spectroscopy (NMR and mass spectrometry) confirm these properties, allowing for effective characterization .

Applications

PGD-M-13C3 finds applications across several scientific domains:

  1. Metabolic Studies: Used extensively in tracing metabolic pathways in cellular biology.
  2. Pharmacokinetics: Helps in understanding drug metabolism by providing insights into how drugs are processed within biological systems.
  3. Proteomics: Utilized in mass spectrometry for the quantification and identification of proteins based on their isotopic signatures.

The versatility of PGD-M-13C3 makes it an invaluable tool in contemporary research aimed at unraveling complex biological processes .

Introduction to PGD-M-13C3

Conceptual Foundations of Preimplantation Genetic Diagnosis for Monogenic Disorders (PGD-M)

Preimplantation Genetic Diagnosis for Monogenic Disorders (PGD-M) represents a specialized reproductive technology designed to identify embryos carrying specific pathogenic genetic variants prior to uterine transfer. This technique enables couples at high risk of transmitting inherited conditions—such as cystic fibrosis, Huntington’s disease, or spinal muscular atrophy—to selectively transfer unaffected embryos created through in vitro fertilization (IVF) [6] [7]. The core methodology involves:

  • Targeted Mutation Analysis: Examination of a known familial pathogenic variant within a single gene, requiring prior identification of the causal variant in the parents or affected relatives.
  • Linkage Analysis: Utilization of flanking polymorphic markers (e.g., SNPs, microsatellites) to track the inheritance of chromosomal regions harboring the mutation, enhancing diagnostic accuracy and mitigating errors from allele dropout or contamination [3] [9].
  • Embryo Biopsy: Extraction of 5–10 trophectoderm cells from blastocyst-stage embryos (day 5–6), providing sufficient DNA while preserving embryonic integrity [2] [4].

Table 1: Diagnostic Strategies in PGD-M

ApproachMechanismApplications
Multiplex PCRAmplification of mutation-specific sequencesSmall mutations (SNPs, indels)
Whole-Genome Amplification (WGA)Genome-wide DNA amplificationNGS-based panels, SNP arrays
Combined PGT-A/PGT-MConcurrent aneuploidy and single-gene screeningComprehensive embryo selection

Unlike prenatal testing, PGD-M occurs pre-pregnancy, eliminating the ethical dilemmas associated with pregnancy termination. However, it cannot guarantee a disease-free child due to limitations such as undetectable de novo variants, imprinting disorders, or technical false negatives [7].

Historical Evolution of PGD-M: From Early Embryo Biopsy to 13C3 Methodological Innovations

The trajectory of PGD-M reflects four decades of technological refinement:

  • Pioneering Era (1990s): The first clinical PGD-M case in 1992 analyzed embryos for cystic fibrosis using cleavage-stage biopsy and PCR, yielding a healthy birth [1]. Early methods faced challenges like allele dropout (ADO) and limited DNA, restricting reliability [2].
  • Shift to Blastocyst Biopsy: By the 2000s, trophectoderm biopsy replaced day-3 biopsy due to higher cell yield, reduced impact on embryo viability, and improved detection of mosaicism [2] [4].
  • Genomic Revolution: The 2010s saw fluorescence in situ hybridization (FISH) supplanted by comprehensive chromosome screening (CCS) methods like array-CGH and next-generation sequencing (NGS). NGS enabled concurrent PGT-A (aneuploidy screening) and PGT-M from a single biopsy, enhancing efficiency [3] [9].
  • 13C3 Innovations: The term "13C3" symbolizes third-generation methodological advances, including:
  • Rapid Amplification: CooperSurgical’s "Fast-Track PGT-M" leverages novel amplification chemistry to reduce turnaround to 4 weeks [1].
  • Integrated NGS Platforms: Systems like Ion Torrent’s GeneStudio S5 combine PGT-A and PGT-M analysis in <12 hours using target-specific panels (e.g., PGD-SEQ kits for >500 genes) [3] [9].
  • Automated Linkage Analysis: Proprietary software (e.g., PGD-SEQ) automates haplotype phasing, slashing manual design time and improving accuracy to >99% [3] [6].

Table 2: Milestones in PGD-M Evolution

EraInnovationImpact
1990–2000Single-cell PCRFirst clinical application; high error rates
2000–2010Trophectoderm biopsyIncreased DNA yield; viability preservation
2010–2020NGS-based workflowsParallel aneuploidy/monogenic screening
2020–presentAutomated linkage (13C3 era)4-week diagnostics; unified PGT-A/PGT-M

Terminological Clarification: PGD-M vs. PGT-M in Contemporary Genetic Diagnostics

Terminology standardization remains critical for clinical and laboratory communication:

  • Historical Usage (Pre-2017): "Preimplantation Genetic Diagnosis" (PGD) encompassed testing for monogenic disorders (PGD-M), chromosomal structural rearrangements (PGD-SR), and aneuploidy (PGS) [4] [7].
  • Current Nomenclature: In 2017, the International Federation of Fertility Societies (IFFS) and American Society for Reproductive Medicine (ASRM) redefined terms to:
  • PGT-M: Replaces PGD-M, explicitly denoting monogenic disorder screening.
  • PGT-SR: Addresses structural rearrangements (e.g., translocations).
  • PGT-A: Screens for aneuploidy (formerly PGS) [4] [7].
  • Rationale for Change: The shift aimed to:
  • Eliminate confusion between diagnosis (identifying a specific condition) and screening (assessing aneuploidy risk).
  • Align terminology with technical accuracy—PGT-M analyzes embryos for known familial mutations, not novel diagnoses [7].
  • Reflect technological convergence, as platforms like NGS now enable combined PGT-A/PGT-M [3] [9].

Table 3: Standardized PGT Terminology

Older TermModern EquivalentScope
PGDPGT-MSingle-gene disorders (e.g., sickle cell)
PGSPGT-AAneuploidy screening (e.g., trisomy 21)
PGD-SRPGT-SRStructural chromosomal rearrangements

Despite widespread adoption, residual usage of "PGD-M" persists in historical contexts or isotopic labeling research (e.g., "PGD-M-13C3" indicating carbon-13 tagged probes in novel assays) [3] [6]. Clinically, however, "PGT-M" is the accepted standard in guidelines (ACOG, ASRM) and laboratory reporting [5] [7].

Properties

Product Name

PGD-M-13C3

Molecular Formula

C₁₃¹³C₃H₂₄O₇

Molecular Weight

331.34

Synonyms

(1R,2R,3S,5S)-2-[(2Z)-4-Carboxy-2-buten-1-yl]-3,5-dihydroxy-γ-oxocyclopentanehexanoic Acid-13C3; (1R,2R,3S,5S)-2-[(2Z)-4-Carboxy-2-butenyl]-3,5-dihydroxy-_x000B_γ-oxocyclopentanehexanoic Acid-13C3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.